Dimethyl-W84 dibromide
Overview
Description
Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor . It hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor .
Molecular Structure Analysis
The molecular formula of Dimethyl-W84 dibromide is C34H48N4O4 • 2Br . The InChI code is InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29 (23-25)33 (41)35 (31 (27)39)17-11-21-37 (3,4)19-9-7-8-10-20-38 (5,6)22-12-18-36-32 (40)28-16-14-26 (2)24-30 (28)34 (36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl-W84 dibromide is 736.6 g/mol . It is soluble in DMSO and water .Scientific Research Applications
M2-Receptor Selective Modulator
Dimethyl-W84 dibromide is a highly potent allosteric M2-receptor selective modulator . It interacts with the common allosteric site and retards the dissociation of N-methylscopolamine from the receptor . This property makes it a valuable tool in research related to the M2 muscarinic receptor, which plays a crucial role in the nervous system.
. It’s soluble in water and DMSO , which makes it suitable for various experimental setups.
Pharmacological Studies
Dimethyl-W84 dibromide is used in pharmacological studies due to its ability to modulate muscarinic receptors . Its affinity for the free receptor is about 10-fold higher than with W84 , making it a potent tool for studying the pharmacodynamics of these receptors.
Neurological Research
Given its interaction with muscarinic receptors, which are widely distributed in the brain, Dimethyl-W84 dibromide is used in neurological research . It can help in understanding the role of these receptors in various neurological conditions.
Mechanism of Action
Target of Action
Dimethyl-W84 (dibromide), also known as Dimethyl-W84 dibromide, is a highly potent allosteric modulator that primarily targets the M2 muscarinic acetylcholine receptor . The M2 receptor plays a crucial role in the nervous system, particularly in the heart where it slows the heart rate upon activation.
Mode of Action
Dimethyl-W84 dibromide interacts with the common allosteric site of the M2 receptor . It retards the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor . This interaction with the receptor occurs with an EC50 value of 3 nM .
Biochemical Pathways
The compound’s interaction with the M2 receptor affects the muscarinic acetylcholine receptor pathway . By slowing the release of N-methylscopolamine, it modulates the activity of the M2 receptor, thereby influencing the downstream effects of this pathway .
Result of Action
The molecular and cellular effects of Dimethyl-W84 dibromide’s action primarily involve the modulation of M2 receptor activity. By retarding the dissociation of N-methylscopolamine, it can influence the receptor’s signaling and downstream effects .
Action Environment
The action, efficacy, and stability of Dimethyl-W84 dibromide can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in aqueous environments . Additionally, storage conditions can impact its stability, with recommendations to store the compound at +4°C under desiccating conditions . It’s also recommended to prepare and use solutions on the same day whenever possible .
properties
IUPAC Name |
6-[dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(5-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-13-15-27-29(23-25)33(41)35(31(27)39)17-11-21-37(3,4)19-9-7-8-10-20-38(5,6)22-12-18-36-32(40)28-16-14-26(2)24-30(28)34(36)42;;/h13-16,23-24H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKHHBPNUMYHFM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-W84 (dibromide) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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